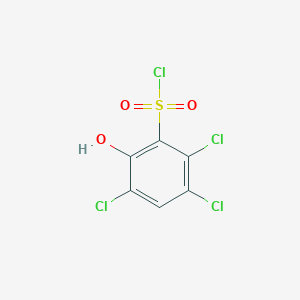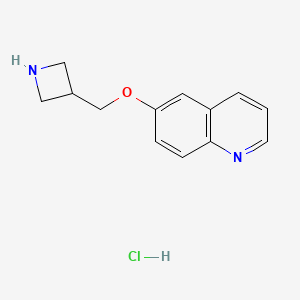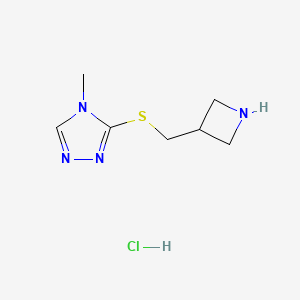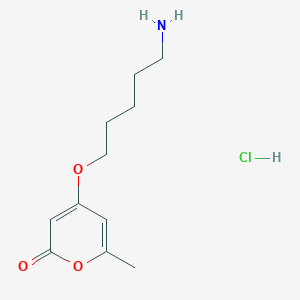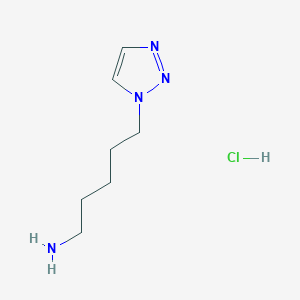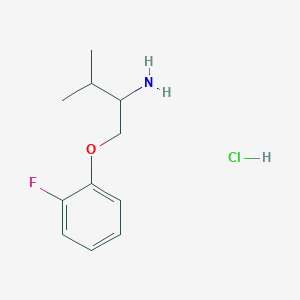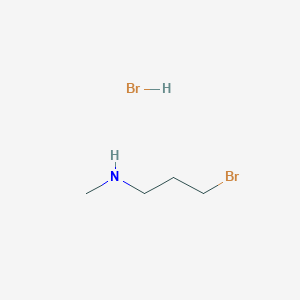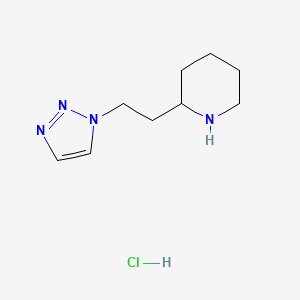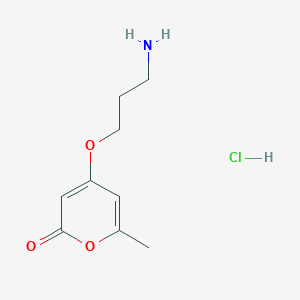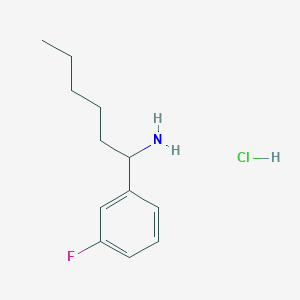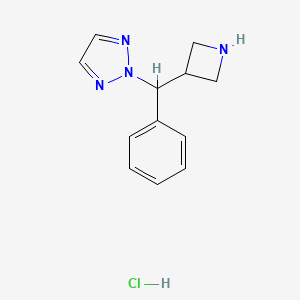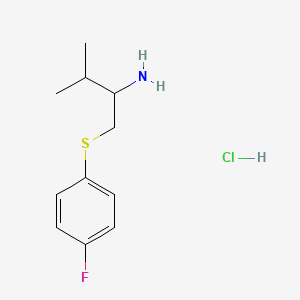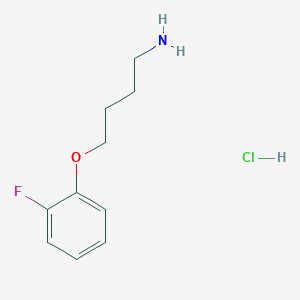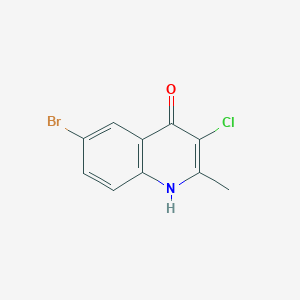
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Vue d'ensemble
Description
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a chemical compound that belongs to the group of quinolone antibiotics . Its empirical formula is C10H7BrClNO .
Molecular Structure Analysis
The molecular weight of “6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is 272.52 g/mol . The SMILES string representation of the molecule isCc1cc(O)c2cc(Br)ccc2n1 . Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a solid compound . Its molecular weight is 272.52 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Knorr Synthesis : 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is synthesized using a Knorr reaction, involving a condensation between b-keto esters and 4-bromoaniline, followed by cyclization (Wlodarczyk et al., 2011).
Antifungal Activity
- Fungitoxicity : This compound has demonstrated antifungal activity against various fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Clarke & Gershon, 1996).
Chemical Transformations
- Preparation of Quinoline Derivatives : It's used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, illustrating the regiochemistry in nucleophilic substitution reactions (Choi & Chi, 2004).
- Photoelectron Spectroscopy : The compound's ionization potentials and molecular orbital energies have been studied, offering insights into its electronic properties (Ahmed et al., 1997).
Photochromic Applications
- Spiropyrans and Spirooxazines : This compound is used in the synthesis of photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], which have potential applications in molecular switches and sensors (Voloshin et al., 2008).
Antimicrobial Potentials
- Antimicrobial Activities : In the context of food preservation, the antimicrobial activities of 4-methylquinoline analogues, including compounds related to 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, have been investigated (Kim et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-3-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPCOQHZHJLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



